Compound Description: MMPP is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor with demonstrated anti-inflammatory properties in several inflammatory disease models []. Research indicates that MMPP ameliorates dopamine depletion and reduces inflammatory markers in models of Parkinson's disease [].
Compound Description: This class of compounds can be synthesized via a DBN-promoted [4+2] cycloaddition of malononitrile with 2-(3-oxo-3-arylprop-1-en-1-yl)phenyl buta-2,3-dienoates [].
Relevance: While not directly containing the same core structure, the synthesis of 2-amino-4-(2-oxo-2-phenylethyl)-4H-chromene-3-carbonitriles utilizes 2-(3-oxo-3-arylprop-1-en-1-yl)phenyl buta-2,3-dienoates as precursors []. These precursors share the 3-oxo-prop-1-en-1-yl structural motif with 2-methoxy-4-(3-oxo-1-buten-1-yl)phenyl 3-nitrobenzoate, suggesting potential synthetic connections and shared reactivity patterns.
Compound Description: [11C]Methoxy-repaglinide is a C-labeled sulfonylurea receptor 1 (SUR1) ligand investigated for its potential as a PET imaging agent for pancreatic β-cells in diabetes research [].
Relevance: Although structurally distinct from the target compound, [11C]Methoxy-repaglinide's use as a potential imaging agent highlights the relevance of radiolabeled compounds in biomedical research []. This suggests a potential research direction for 2-methoxy-4-(3-oxo-1-buten-1-yl)phenyl 3-nitrobenzoate - exploring the possibility of radiolabeling for imaging or biological activity studies.
N-[1-Aryl(alkyl)-3-oxo-4,4,4-trichloro-1-buten-1-yl]-o-phenylenediamines and 2-Trichloromethyl-4-aryl-3H-1,5-benzodiazepines
Compound Description: These compounds are synthesized from haloacetylated enol ethers and are considered intermediates in the preparation of various heterocyclic compounds, including benzodiazepines and benzimidazoles [].
Relevance: Both N-[1-aryl(alkyl)-3-oxo-4,4,4-trichloro-1-buten-1-yl]-o-phenylenediamines and 2-methoxy-4-(3-oxo-1-buten-1-yl)phenyl 3-nitrobenzoate contain the 3-oxo-1-buten-1-yl structural fragment in their structure []. This shared motif suggests potential commonalities in reactivity and synthetic pathways.
N-[1-Aryl-3-oxo-4,4,4-trifluoro-1-buten-1-yl]-o-phenylenediamines and 4-Aryl-2-trifluoromethyl-3H-1,5-benzodiazepines
Compound Description: This class of compounds, similar to their trichloromethyl counterparts, are derived from β-alkoxyvinyl trifluoromethyl ketones and are utilized in the synthesis of benzodiazepine derivatives [].
Relevance: The use of β-alkoxyvinyl trifluoromethyl ketones to synthesize N-[1-aryl-3-oxo-4,4,4-trifluoro-1-buten-1-yl]-o-phenylenediamines and 4-aryl-2-trifluoromethyl-3H-1,5-benzodiazepines highlights the versatility of the 3-oxo-1-buten-1-yl motif in accessing diverse chemical scaffolds []. This structural connection to 2-methoxy-4-(3-oxo-1-buten-1-yl)phenyl 3-nitrobenzoate suggests potential for the target compound as a building block for developing other pharmacologically relevant molecules.
Compound Description: These are cephalosporin derivatives containing a triazole moiety. These compounds are synthesized as potential β-lactam antibiotics [].
Relevance: The development of 7α-methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic acid derivatives as potential β-lactam antibiotics emphasizes the importance of exploring novel chemical entities for combating bacterial infections []. While structurally diverse from 2-methoxy-4-(3-oxo-1-buten-1-yl)phenyl 3-nitrobenzoate, this research highlights a general need for developing new antimicrobial agents.
2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its Aminomethyl Derivatives
Compound Description: This series of 1,5-diarylpyrazole compounds exhibited anti-inflammatory potential in vitro, with the aminomethyl derivatives showing higher activity than the parent compound [].
Relevance: Both the target compound, 2-methoxy-4-(3-oxo-1-buten-1-yl)phenyl 3-nitrobenzoate, and the 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol series share a 2-methoxyphenol moiety in their structures []. This structural similarity, along with the documented anti-inflammatory properties of the pyrazole derivatives, points towards a potential avenue for investigating the anti-inflammatory potential of the target compound.
Compound Description: OST-4077 is a selective cathepsin K inhibitor shown to suppress bone resorption and prevent bone loss in preclinical models, making it a potential therapeutic agent for osteoporosis [].
Relevance: While structurally distinct from the target compound, the research on OST-4077 showcases the potential of small-molecule inhibitors in targeting specific enzymes for therapeutic purposes []. This example could inspire similar investigations into identifying potential biological targets for 2-methoxy-4-(3-oxo-1-buten-1-yl)phenyl 3-nitrobenzoate and evaluating its inhibitory activity against relevant enzymes.
Compound Description: These compounds are non-peptide angiotensin II receptor antagonists. They are designed to block the effects of angiotensin II, a hormone that constricts blood vessels and increases blood pressure [].
Compound Description: This series of compounds features a dihydropyrazole core substituted with various phenyl and imidazolyl moieties. While their specific biological activities weren't detailed, their synthesis and characterization highlight the continued interest in exploring novel heterocyclic frameworks for potential medicinal applications [].
Relevance: The presence of a substituted phenyl group directly attached to the pyrazole ring in 5-(substituted phenyl)-{3-[4-(2-phenyl-4-benzylidene-5-oxoimidazol-1-yl)]phenyl}-4,5-dihydropyrazol draws a parallel to the aryl substitution pattern in 2-methoxy-4-(3-oxo-1-buten-1-yl)phenyl 3-nitrobenzoate []. This structural similarity suggests that modifications to the phenyl ring in the target compound could be a viable strategy for modulating its biological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.